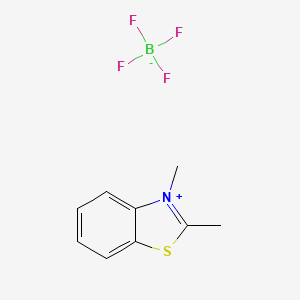

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate

Übersicht

Beschreibung

“2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate” is a chemical compound . It is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene fused to a thiazole ring . The molecular formula of the compound is C9H10NS .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the Michael reaction, which can be used to synthesize various enamino ketones and fused heterocycles . In the case of 2,3-dimethylbenzothiazol-3-ium iodide, it was chosen as the Michael donor, as the condensation products often contain the thiacyanine chromophore fragment .Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate” is based on the benzothiazole core, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom . The compound also contains two methyl groups attached to the benzothiazole ring .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives are of increasing interest because they provide access to various highly functionalized heterocyclic systems . The reaction of electron-deficient 1H-benzo[f]chromenes with 2,3-dimethylbenzothiazol-3-ium iodide leads to the opening of the pyran ring and formation of [(2E,4Z)-4-(3-methylbenzothiazol-2(3H)-ylidene)but-2-en-1-yl]naphthalen-2-ols .Physical And Chemical Properties Analysis

The compound is a solid at 20 degrees Celsius . It is light-sensitive and air-sensitive, and should be stored under inert gas .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate:

Fluorescent Probes and Dyes

2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate is widely used in the development of fluorescent probes and dyes. Its unique chemical structure allows it to emit fluorescence under specific conditions, making it valuable for imaging and diagnostic applications in biological research. These probes can be used to label and track various biomolecules within cells, aiding in the study of cellular processes and disease mechanisms .

Organic Light-Emitting Diodes (OLEDs)

This compound is also utilized in the fabrication of OLEDs. Its ability to emit light when an electric current is applied makes it an essential component in the development of efficient and high-performance OLED devices. These devices are used in displays for televisions, smartphones, and other electronic devices, offering advantages such as high brightness, low power consumption, and flexible display options .

Photovoltaic Cells

In the field of renewable energy, 2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate is used in the development of photovoltaic cells. Its properties enable the efficient conversion of light into electricity, making it a key material in the production of solar cells. Research focuses on enhancing the efficiency and stability of these cells to improve the overall performance of solar energy systems .

Chemical Sensors

The compound is employed in the creation of chemical sensors due to its sensitivity to various chemical environments. These sensors can detect the presence of specific ions or molecules, making them useful in environmental monitoring, industrial processes, and medical diagnostics. The high selectivity and sensitivity of these sensors are crucial for accurate detection and measurement .

Biological Imaging

In biological imaging, 2,3-Dimethyl-1,3-benzothiazol-3-ium tetrafluoroborate is used as a contrast agent. Its fluorescent properties enhance the visibility of biological structures under a microscope, facilitating detailed imaging of tissues, cells, and subcellular components. This application is particularly important in medical research and diagnostics, where precise imaging is essential for understanding biological functions and identifying abnormalities .

Catalysis

The compound is also investigated for its catalytic properties in various chemical reactions. It can act as a catalyst in organic synthesis, facilitating the formation of complex molecules. This application is significant in the pharmaceutical industry, where efficient and selective catalysis is essential for the production of drugs and other bioactive compounds.

Eigenschaften

IUPAC Name |

2,3-dimethyl-1,3-benzothiazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10NS.BF4/c1-7-10(2)8-5-3-4-6-9(8)11-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNCJZJRTMXDRTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC1=[N+](C2=CC=CC=C2S1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BF4NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

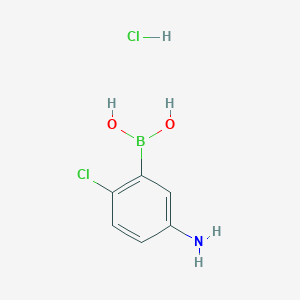

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.